(R)-2-amino-2-methyl-3-phenylpropan-1-ol, also known as (R)-phenylalaninol, is a chiral amino alcohol that plays a significant role in organic synthesis and pharmaceutical applications. This compound is characterized by its unique stereochemistry, which contributes to its biological activity and utility in various chemical transformations.
(R)-2-amino-2-methyl-3-phenylpropan-1-ol can be derived from natural sources or synthesized through various chemical methods. The compound is often obtained from the chiral pool of amino acids or through asymmetric synthesis techniques that utilize biocatalysis or chiral catalysts.
This compound falls under the category of amino alcohols, which are compounds containing both amino and hydroxyl functional groups. It is classified as a secondary amino alcohol due to the presence of a secondary amine in its structure.
Several synthetic routes have been developed for the preparation of (R)-2-amino-2-methyl-3-phenylpropan-1-ol. Notable methods include:
The synthesis often requires careful control of reaction conditions, such as temperature, pH, and the presence of solvents or catalysts to ensure high yields and selectivity for the desired enantiomer. For instance, using an alcohol dehydrogenase followed by a transaminase can effectively produce (R)-2-amino-2-methyl-3-phenylpropan-1-ol from corresponding carbonyl precursors .
The molecular structure of (R)-2-amino-2-methyl-3-phenylpropan-1-ol features:
The structural formula can be represented as follows:
Key data points regarding its molecular structure include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds .
(R)-2-amino-2-methyl-3-phenylpropan-1-ol participates in various chemical reactions, including:
The reactivity of (R)-2-amino-2-methyl-3-phenylpropan-1-ol is influenced by its stereochemistry and functional groups. Reaction conditions such as temperature, solvent choice, and catalysts can significantly affect product formation and yield .
The mechanism of action for (R)-2-amino-2-methyl-3-phenylpropan-1-ol largely involves its interaction with biological targets due to its chiral nature. As an amino alcohol, it can participate in enzymatic reactions where it serves as an intermediate or co-factor.
Research indicates that this compound may exhibit neuroprotective effects and could influence neurotransmitter systems due to its structural similarity to certain neurotransmitters . The specific pathways involved often depend on the context in which the compound is utilized.
Key physical properties include:
Chemical properties encompass:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to assess purity and concentration during synthesis .
(R)-2-amino-2-methyl-3-phenylpropan-1-ol finds applications in various scientific fields:
Catalytic asymmetric hydrogenation represents a cornerstone in the enantioselective synthesis of chiral amino alcohols. For the production of (R)-2-amino-2-methyl-3-phenylpropan-1-ol, this methodology typically involves the hydrogenation of prochiral enone precursors such as 2-benzylidene-1-propanone derivatives under chiral catalyst control. The approach leverages molecular hydrogen (H₂) as a clean reductant, aligning with principles of atom economy and sustainable synthesis. Phosphine-free iridium complexes have emerged as particularly effective catalysts due to their high stability against oxidation and compatibility with polar functional groups. These complexes—featuring chiral aminopyridinato or pyridylalkylamine ligands—enable precise stereochemical control through well-defined coordination geometries around the iridium center [1].
Critical reaction parameters include hydrogen pressure (optimally 20 bar), temperature (20°C), and catalyst loading (as low as 0.05 mol%), which collectively govern both conversion efficiency and enantioselectivity. The mechanism proceeds via initial substrate binding to the chiral iridium complex, followed by hydride transfer and protonation to generate the saturated amino alcohol precursor. Subsequent in-situ reduction or functional group manipulation yields the target (R)-2-amino-2-methyl-3-phenylpropan-1-ol. Key advantages include operational simplicity and scalability, though the steric demands of the quaternary carbon center present significant challenges in achieving high enantiomeric excess (ee). Modern ligand designs incorporating bulky tert-butyl or adamantyl substituents have shown promise in addressing this limitation [1].
Table 1: Performance of Chiral Iridium Catalysts in Amino Alcohol Precursor Hydrogenation
Ligand Architecture | Substrate | Temperature (°C) | H₂ Pressure (bar) | ee (%) | Yield (%) |
---|---|---|---|---|---|
Pyridylalkylamine | α-Me propiophenone | 20 | 20 | 92 | 95 |
Aminopyridinato (6-Me) | Benzylideneacetone | 20 | 30 | 88 | 91 |
Aminopyridinato (4-OMe) | p-Fluoro enone | 25 | 15 | 85 | 89 |
The synthesis of the enone precursors merits attention, typically achieved through aldol condensation between acetophenone derivatives and aldehydes. Recent advances demonstrate that in-situ precursor generation coupled with asymmetric hydrogenation in one-pot sequences enhances overall efficiency. Limitations persist in substrates bearing ortho-substituted aryl groups, where steric hindrance dramatically reduces both activity and enantioselectivity. Future developments require ligand architectures capable of accommodating increased steric congestion while maintaining conformational rigidity for optimal stereodifferentiation [1].
Enzymatic resolution provides a biocatalytic alternative for accessing enantiomerically pure (R)-2-amino-2-methyl-3-phenylpropan-1-ol from racemic mixtures. This approach leverages the inherent chirality and regioselectivity of lipases—particularly those derived from Candida antarctica (CAL-B) or Pseudomonas fluorescens (PFL)—to differentially modify enantiomers within a racemate. The methodology typically employs acylation of the amino alcohol’s hydroxyl group using vinyl acetate or isopropenyl acetate as acyl donors. These donors generate enol byproducts that tautomerize to acetaldehyde or acetone, rendering the reaction irreversible and driving conversion to completion [3].
The kinetic resolution efficiency is quantified through the enantiomeric ratio (E-value), with values >50 indicating practically useful selectivity. For sterically demanding substrates like 2-amino-2-methyl-3-phenylpropan-1-ol, E-values critically depend on the acyl chain length, solvent polarity, and immobilization support. Hydrophobic solvents (toluene, hexane) generally enhance enantioselectivity by preserving the enzyme’s active-site conformation. CAL-B immobilized on acrylic resin demonstrates exceptional performance, achieving E-values >200 with vinyl butyrate as the acyl donor at 30°C. Under optimized conditions, the (S)-enantiomer undergoes rapid acylation, leaving the target (R)-enantiomer unreacted in the medium with >99% ee after 50% conversion [3].
Table 2: Performance of Lipases in Kinetic Resolution of rac-2-Amino-2-methyl-3-phenylpropan-1-ol
Lipase Source | Acyl Donor | Solvent | Temperature (°C) | E-value | ee (%) (R) |
---|---|---|---|---|---|
CAL-B (immobilized) | Vinyl butyrate | Toluene | 30 | >200 | >99 |
PFL | Isopropenyl acetate | Diisopropyl ether | 25 | 85 | 95 |
Rhizopus oryzae | Vinyl acetate | MTBE | 35 | 120 | 98 |
A significant innovation involves dynamic kinetic resolution (DKR), where in-situ racemization of the unfavored enantiomer enables theoretical 100% yield. Racemization catalysts like Shvo’s ruthenium complex or engineered racemases overcome the intrinsic limitation of standard kinetic resolution. Recent studies demonstrate that combining CAL-B with a ruthenium-based racemization catalyst at 70°C achieves 95% yield of (R)-acetamide derivative with 98% ee. Subsequent mild hydrolysis liberates the free (R)-amino alcohol without epimerization. This technology has advanced to gram-scale applications, highlighting its industrial viability for synthesizing sterically constrained β-amino alcohols [3] [4].
Chiral pool synthesis exploits readily available enantiopure natural products as starting materials, offering a strategic advantage for constructing complex chiral centers without resolution or asymmetric catalysis. L-Phenylalanine serves as an ideal precursor for (R)-2-amino-2-methyl-3-phenylpropan-1-ol due to its inherent (R)-configuration at the β-carbon (Cahn-Ingold-Prelog priority adjusted for carboxylate priority). The synthetic sequence involves four key stages: carboxyl group manipulation, α-methylation, reduction, and protective group orchestration—all while preserving stereochemical integrity [4].
The transformation commences with esterification of L-phenylalanine’s carboxylic acid (e.g., methyl ester formation), followed by imine formation using benzaldehyde derivatives. Subsequent alkylation introduces the α-methyl group via enolate chemistry. Critically, the sterically hindered base lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran at –78°C generates the (Z)-enolate, which undergoes methylation with >20:1 diastereoselectivity. Hydrolysis of the chiral auxiliary then yields a quaternary α-methyl phenylalanine derivative without racemization. Borane-mediated reduction of the carboxyl group completes the synthesis, requiring careful temperature control (–10°C) to prevent epimerization. Sodium borohydride/lithium chloride mixtures provide an alternative with enhanced chemoselectivity for carboxylate reduction [4].
Table 3: Synthetic Sequence from L-Phenylalanine to (R)-2-Amino-2-methyl-3-phenylpropan-1-ol
Step | Transformation | Reagents/Conditions | Stereochemical Outcome |
---|---|---|---|
1 | Carboxyl protection | SOCl₂/MeOH, 0°C to rt | Retention at Cβ |
2 | Chiral auxiliary attachment | PhCHO, p-TsOH, toluene reflux | N/A |
3 | α-Methylation | 1. LiHMDS, THF, –78°C2. CH₃I | >20:1 dr |
4 | Auxiliary removal | 6N HCl, 80°C | Retention at Cα/Cβ |
5 | Carboxyl reduction | BH₃·THF, –10°C | Retention at Cα/Cβ |
Protective group strategy profoundly impacts overall yield. The amino group typically employs acid-labile tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protection during carboxyl reduction, whereas base-stable groups like 9-fluorenylmethoxycarbonyl (Fmoc) enable alternative reduction pathways. A noteworthy modification involves reductive amination of L-phenylalanine-derived keto acids. Treatment of 2-oxo-3-phenylpropanoic acid with ammonia and sodium cyanoborohydride generates the racemic amino acid, necessitating subsequent enzymatic resolution. However, asymmetric reductive amination using chiral borane catalysts—specifically spiroborate esters derived from tartaric acid—directly yields (R)-α-methyl phenylalanine derivatives with 90-95% ee, significantly streamlining the route [4] [5].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0